[4-(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine
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Overview
Description
[4-(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine is a chemical compound that belongs to the class of benzodiazoles It is characterized by the presence of a benzodiazole ring substituted with dimethyl groups at positions 5 and 6, and a phenylmethanamine group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Phenylmethanamine Group: The final step involves the reaction of the dimethyl-substituted benzodiazole with benzylamine under reductive amination conditions, typically using a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the benzodiazole ring to a dihydrobenzodiazole derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents in the presence of catalysts.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of dihydrobenzodiazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
[4-(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of [4-(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
[4-(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine dihydrochloride: A salt form of the compound with similar properties.
Imidazole Derivatives: Compounds containing the imidazole ring, which share some structural similarities and biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzodiazole ring and the presence of the phenylmethanamine group
Properties
Molecular Formula |
C16H17N3 |
---|---|
Molecular Weight |
251.33 g/mol |
IUPAC Name |
[4-(5,6-dimethyl-1H-benzimidazol-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C16H17N3/c1-10-7-14-15(8-11(10)2)19-16(18-14)13-5-3-12(9-17)4-6-13/h3-8H,9,17H2,1-2H3,(H,18,19) |
InChI Key |
LNEPOBQQWSCJMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=CC=C(C=C3)CN |
Origin of Product |
United States |
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